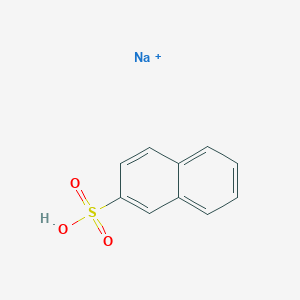

Sodium 2-naphthalenesulfonate

説明

The exact mass of the compound Sodium 2-naphthalenesulfonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7415. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 2-naphthalenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 2-naphthalenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

532-02-5 |

|---|---|

分子式 |

C10H8NaO3S |

分子量 |

231.23 g/mol |

IUPAC名 |

sodium;naphthalene-2-sulfonate |

InChI |

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13); |

InChIキー |

ULODLFDKFVIYFY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+] |

異性体SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].[Na+] |

正規SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O.[Na] |

Color/Form |

White to pale yellow |

密度 |

0.4 |

melting_point |

275 °C |

他のCAS番号 |

532-02-5 |

ピクトグラム |

Irritant |

賞味期限 |

Stable under recommended storage conditions. |

溶解性 |

Soluble in wate |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium 2-Naphthalenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of sodium 2-naphthalenesulfonate. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who utilize or study this compound. This document details the compound's identity, physical and chemical characteristics, spectral data, and provides detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, this guide illustrates key experimental workflows and the compound's primary mechanism of action in relevant applications through detailed diagrams.

Introduction

Sodium 2-naphthalenesulfonate is an aromatic organic compound from the family of naphthalenesulfonic acids. It is widely used in various industrial applications, primarily as a dispersing agent, a wetting agent, and a hydrotrope—a substance that enhances the solubility of sparingly soluble compounds in water. Its utility stems from its amphiphilic nature, possessing both a hydrophobic naphthalene (B1677914) ring system and a hydrophilic sulfonate group. In the context of research and drug development, understanding the fundamental chemical properties of this compound is crucial for its application, for instance, as a counterion in pharmaceutical formulations or in the study of hydrotropic solubilization.[1][2]

Chemical and Physical Properties

The fundamental chemical and physical properties of sodium 2-naphthalenesulfonate are summarized in the tables below, providing a quick reference for laboratory use.

Identity

| Identifier | Value |

| Chemical Name | Sodium 2-naphthalenesulfonate[3] |

| Synonyms | 2-Naphthalenesulfonic acid sodium salt, Sodium beta-naphthalenesulfonate[4] |

| CAS Number | 532-02-5[3] |

| Molecular Formula | C₁₀H₇NaO₃S[3] |

| Molecular Weight | 230.22 g/mol [5] |

| Chemical Structure |

|

Physical Properties

| Property | Value | Source |

| Appearance | White to pale yellow or light brown hygroscopic powder.[5] | [5] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water.[5] Insoluble in hydrochloric acid, chloroform, or acetone.[1] | [1][5] |

| Density | 0.4 g/cm³ | [5] |

| pH | 5-7 (in aqueous solution at 25 °C) | [5] |

Spectral Data

| Technique | Wavelength/Shift | Source |

| UV-Vis (λmax) | 273 nm | [5] |

| ¹H NMR | Spectral data available. | [5] |

| ¹³C NMR | Spectral data available. | [5] |

| IR | Spectral data available. | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of sodium 2-naphthalenesulfonate, compiled from various sources to provide a practical guide for laboratory work.

Synthesis of Sodium 2-Naphthalenesulfonate

The synthesis of sodium 2-naphthalenesulfonate is typically achieved through a two-step process: the sulfonation of naphthalene followed by neutralization with a sodium base.[5] The temperature of the sulfonation reaction is a critical parameter, as lower temperatures favor the formation of the 1-naphthalenesulfonic acid isomer, while higher temperatures yield the desired 2-naphthalenesulfonic acid.

Materials:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

Sodium sulfite (B76179) solution (10% w/v) or Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate (B86663) (optional, as a catalyst)[6]

-

Reaction vessel with heating and stirring capabilities

-

Neutralization vessel

-

Crystallization vessel

Protocol:

-

Sulfonation:

-

Place naphthalene into the reaction vessel.

-

Slowly add concentrated sulfuric acid to the naphthalene with constant stirring. The molar ratio of naphthalene to sulfuric acid should be optimized based on the desired conversion.

-

Heat the reaction mixture to 160-165 °C and maintain this temperature for approximately 2-3 hours with continuous stirring.[6] This high temperature favors the formation of the thermodynamically more stable 2-naphthalenesulfonic acid.

-

-

Neutralization:

-

After the sulfonation is complete, cool the reaction mixture to 80-90 °C.[7]

-

In a separate vessel, prepare a solution of sodium sulfite or sodium hydroxide.

-

Slowly and carefully add the cooled 2-naphthalenesulfonic acid mixture to the sodium base solution with vigorous stirring to neutralize the acid. The pH should be monitored and adjusted to be within the 5-7 range.[5] This reaction is exothermic and should be controlled.

-

-

Crystallization and Isolation:

-

Cool the neutralized solution to 35-40 °C to induce crystallization of sodium 2-naphthalenesulfonate.[7]

-

The precipitated solid can be collected by filtration.

-

Wash the collected crystals with a small amount of cold water or a saturated sodium chloride solution to remove impurities.[8]

-

Dry the purified crystals in an oven at a suitable temperature.

-

Purification of Sodium 2-Naphthalenesulfonate

Purification is often necessary to remove the isomeric impurity, sodium 1-naphthalenesulfonate, and any unreacted starting materials. Fractional crystallization is a common and effective method.[8]

Materials:

-

Crude sodium 2-naphthalenesulfonate

-

Saturated sodium chloride (brine) solution

-

Beaker or flask

-

Filtration apparatus (e.g., Büchner funnel)

Protocol:

-

Dissolve the crude sodium 2-naphthalenesulfonate in a minimal amount of hot water.

-

Add a saturated sodium chloride solution to the hot dissolved sample. The sodium salt of 2-naphthalenesulfonic acid is less soluble in the brine solution compared to the 1-isomer.[8]

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.

-

Collect the precipitated crystals of purified sodium 2-naphthalenesulfonate by filtration.[8]

-

Wash the crystals with a small amount of cold, saturated sodium chloride solution to remove any remaining impurities.[8]

-

Dry the purified product.

Analytical Methods

3.3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a precise method for determining the purity of sodium 2-naphthalenesulfonate and quantifying any isomeric impurities.

Experimental Conditions:

| Parameter | Value |

| Column | ODS-AQ or Luna C18(2) (150 x 2 mm I.D., 3 µm particle size)[9] |

| Mobile Phase | A: 100% water with 5 mM TBAB, 4 g/L disodium (B8443419) sulfate, and 40 mL/L 37% HClB: 50:50 (v/v) water-methanol with 5 mM TBAB, 4 g/L disodium sulfate, and 40 mL/L 37% HCl[9] |

| Flow Rate | 0.25 mL/min[9] |

| Detection | UV at 255 nm[10] |

| Injection Volume | 25 µL[9] |

| Column Temperature | 35 °C[9] |

Protocol:

-

Prepare a standard solution of high-purity sodium 2-naphthalenesulfonate of known concentration.

-

Prepare a sample solution of the synthesized or purified product.

-

Set up the HPLC system with the specified conditions.

-

Inject the standard and sample solutions.

-

Analyze the resulting chromatograms to determine the retention time of sodium 2-naphthalenesulfonate and calculate the purity of the sample by comparing the peak areas.

Visualizations

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of sodium 2-naphthalenesulfonate.

Caption: Workflow for the synthesis and purification of sodium 2-naphthalenesulfonate.

Logical Relationship: Hydrotropic Mechanism

Sodium 2-naphthalenesulfonate acts as a hydrotrope, a key property in many of its applications. The following diagram illustrates the proposed mechanism of hydrotropic action.

Caption: Proposed mechanism of hydrotropic solubilization by sodium 2-naphthalenesulfonate.

Biological Activity and Applications

While primarily used as an industrial chemical, some naphthalenesulfonate derivatives have been investigated for their biological activities. For instance, certain derivatives have been studied as potential angiogenesis inhibitors by interacting with fibroblast growth factors.[11] Toxicological studies have been conducted to assess the environmental impact and safety of sodium 2-naphthalenesulfonate, indicating its potential to induce oxidative stress and genotoxicity in aquatic organisms at high concentrations.[12]

In the pharmaceutical industry, its hydrotropic properties are of interest for enhancing the solubility and bioavailability of poorly water-soluble drugs.[2] It also finds use in cosmetic formulations as an emulsion stabilizer and surfactant.[13]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, purification, and analysis of sodium 2-naphthalenesulfonate. The provided experimental protocols and diagrams are intended to serve as a practical resource for scientists and researchers. A thorough understanding of these fundamental aspects is essential for the effective and safe application of this versatile compound in both industrial and research settings. Further research into its biological activities and mechanisms of action may unveil new applications in drug development and beyond.

References

- 1. 2-Naphthalenesulfonic acid sodium | 532-02-5 | FN55160 [biosynth.com]

- 2. nveo.org [nveo.org]

- 3. scbt.com [scbt.com]

- 4. Sodium 2-naphthalenesulfonate | SIELC Technologies [sielc.com]

- 5. Sodium 2-naphthalenesulfonate | C10H7NaO3S | CID 23661868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN1557807A - Improved process for preparing 2-sodium naphthalenesulfonate in production of beta-naphthol - Google Patents [patents.google.com]

- 7. CN101372466B - 2-naphthalenesulfonic acid, sodium naphthalene sulfonate and preparation thereof - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. helixchrom.com [helixchrom.com]

- 11. Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cosmeticsinfo.org [cosmeticsinfo.org]

Synthesis of Sodium 2-naphthalenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Sodium 2-naphthalenesulfonate, a key intermediate in the production of various chemicals, including dyes and pharmaceuticals. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Overview of the Synthesis Pathway

The synthesis of Sodium 2-naphthalenesulfonate is typically achieved through a two-step process. The first step involves the sulfonation of naphthalene (B1677914) using a sulfonating agent, most commonly concentrated sulfuric acid, at elevated temperatures to predominantly form 2-naphthalenesulfonic acid. The second step is the neutralization of the resulting sulfonic acid with a sodium base to produce the final product, Sodium 2-naphthalenesulfonate.

Caption: General reaction pathway for the synthesis of Sodium 2-naphthalenesulfonate.

Experimental Protocols

The following sections detail the methodologies for the key experiments in the synthesis of Sodium 2-naphthalenesulfonate.

Step 1: Sulfonation of Naphthalene

This step focuses on the formation of 2-naphthalenesulfonic acid. The reaction temperature is a critical parameter, as lower temperatures favor the formation of the kinetic product, 1-naphthalenesulfonic acid, while higher temperatures favor the thermodynamic product, 2-naphthalenesulfonic acid.[1]

Materials:

-

Naphthalene

-

Concentrated sulfuric acid (98%)

-

Anhydrous sodium sulfate (B86663) (optional, as an auxiliary agent)[2][3]

Procedure:

-

Molten naphthalene is added to a reactor containing concentrated sulfuric acid. The molar ratio of naphthalene to sulfuric acid can vary, with some processes using an excess of sulfuric acid.[2][3][4]

-

The mixture is heated to a temperature range of 160-180°C with constant stirring.[4][5][6][7]

-

The reaction is held at this temperature for a specified duration, typically 2 to 3 hours, to ensure the conversion of naphthalene to 2-naphthalenesulfonic acid.[2][3][4]

-

Some industrial processes introduce anhydrous sodium sulfate during sulfonation, which can improve the reaction rate and sulfuric acid utilization.[2][3]

-

After the initial reaction, a hydrolysis step may be employed to remove the unstable 1-naphthalenesulfonic acid isomer. This is achieved by adding a small amount of water and maintaining the temperature at around 140-150°C, which selectively hydrolyzes the 1-isomer back to naphthalene and sulfuric acid.[6][7] The regenerated naphthalene can then be removed by steam blowing.[6]

Step 2: Neutralization and Isolation

The crude 2-naphthalenesulfonic acid is neutralized to form its sodium salt, which is then isolated.

Materials:

-

Crude 2-naphthalenesulfonic acid from Step 1

-

Sodium sulfite (B76179) solution (5-15%) or sodium hydroxide (B78521) solution[4][8]

-

Sodium chloride (for salting out)[5]

Procedure:

-

The crude 2-naphthalenesulfonic acid is preheated to 80-90°C in a neutralization vessel.[4]

-

A solution of sodium sulfite or sodium hydroxide is added to the vessel to carry out the neutralization reaction. The mixture is stirred for 10-60 minutes at 80-90°C.[4]

-

The resulting solution of sodium 2-naphthalenesulfonate is then cooled to 35-40°C to induce crystallization.[4]

-

Alternatively, the product can be precipitated by adding sodium chloride to the solution, a technique known as "salting out," which leverages the common ion effect.[5]

-

The precipitated crystals of sodium 2-naphthalenesulfonate are collected by filtration.[5][9]

-

The crystals are washed, often with a cold, saturated sodium chloride solution, to remove any remaining impurities, such as the more soluble sodium 1-naphthalenesulfonate.[9]

-

The purified crystals are then dried to yield the final product.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis and purification of Sodium 2-naphthalenesulfonate.

Caption: A flowchart of the synthesis and purification process for Sodium 2-naphthalenesulfonate.

Quantitative Data Summary

The following tables summarize quantitative data reported in various sources for the synthesis of Sodium 2-naphthalenesulfonate.

Table 1: Reaction Conditions and Yields for the Synthesis of Sodium 2-naphthalenesulfonate

| Parameter | Value | Reference |

| Sulfonation Temperature | 160-180 °C | [4][5][6][7] |

| Neutralization Temperature | 80-90 °C | [4] |

| Crystallization Temperature | 35-40 °C | [4] |

| Yield of Sodium 2-naphthalenesulfonate | 87.3% - 91.3% | [4] |

| Purity (HPLC Content) | 99.1% - 99.6% | [4] |

Table 2: Physical and Chemical Properties of Sodium 2-naphthalenesulfonate

| Property | Value | Reference |

| CAS Number | 532-02-5 | [10][11][12] |

| Molecular Formula | C₁₀H₇NaO₃S | [10][11][12] |

| Molecular Weight | 230.22 g/mol | [8][10][12] |

| Melting Point | 173 °C | [10] |

| Appearance | White solid | [1] |

| Solubility in Water | Good | [1] |

Conclusion

The synthesis of Sodium 2-naphthalenesulfonate is a well-established industrial process. The key to obtaining a high yield and purity of the desired 2-isomer lies in the careful control of the reaction temperature during the sulfonation step. Subsequent neutralization and purification steps are crucial for isolating a high-quality final product. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical compound.

References

- 1. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. CN1557807A - Improved process for preparing 2-sodium naphthalenesulfonate in production of beta-naphthol - Google Patents [patents.google.com]

- 3. Improved process for preparing 2-sodium naphthalenesulfonate in production of beta-naphthol - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN101372466B - 2-naphthalenesulfonic acid, sodium naphthalene sulfonate and preparation thereof - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. Naphthalene-2-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Buy Naphthalene-2-sulfonic acid | 120-18-3 [smolecule.com]

- 8. Sodium 2-naphthalenesulfonate | C10H7NaO3S | CID 23661868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-Naphthalenesulfonic acid sodium | 532-02-5 | FN55160 [biosynth.com]

- 11. Sodium 2-naphthalenesulfonate | SIELC Technologies [sielc.com]

- 12. scbt.com [scbt.com]

A Comprehensive Technical Guide to Sodium 2-naphthalenesulfonate: Properties, Synthesis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical, chemical, and toxicological properties of Sodium 2-naphthalenesulfonate. The information is compiled from various scientific sources to support research, development, and safety assessment activities.

Core Physical and Chemical Properties

Sodium 2-naphthalenesulfonate is an aromatic organic compound with a range of applications in industrial and research settings. It presents as a white to pale yellow or light-brown hygroscopic powder.[1]

Quantitative Data Summary

The key physical and chemical properties of Sodium 2-naphthalenesulfonate are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NaO₃S | [2] |

| Molecular Weight | 230.22 g/mol | [2] |

| Appearance | White to pale grey/yellow powder | [3] |

| Melting Point | >275 °C (decomposes) | [1][4][5] |

| Boiling Point | 391.6 °C (estimated) | [4] |

| Density | 0.4 g/cm³ | [1][3] |

| pH (aqueous solution) | 5 - 7 | [1][4][6] |

| Hygroscopicity | Hygroscopic | [1][5] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Reference |

| Solubility in Water | Soluble | [1][7] |

| Solubility in Other Solvents | Insoluble in hydrochloric acid, chloroform, and acetone | [7] |

| LogP (Octanol-Water Partition Coefficient) | 0.01 | [3] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Values | Reference |

| UV-Vis (λmax) | 273 nm | [1] |

| IR (Infrared) | Spectra available in public databases | [1] |

| ¹H NMR (Proton NMR) | Spectra available in public databases | [8] |

| ¹³C NMR (Carbon NMR) | Spectra available in public databases | [1] |

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of Sodium 2-naphthalenesulfonate, as well as its synthesis.

Synthesis of Sodium 2-naphthalenesulfonate

The synthesis of Sodium 2-naphthalenesulfonate is typically a two-step process involving the sulfonation of naphthalene (B1677914) followed by neutralization.[9]

Step 1: Sulfonation of Naphthalene to 2-Naphthalenesulfonic Acid

-

Molten naphthalene is heated to approximately 160-165 °C in a reactor.

-

Concentrated sulfuric acid is then added to the heated naphthalene. The temperature is a critical parameter; at temperatures above 160 °C, the formation of the 2-sulfonic acid isomer is favored over the 1-sulfonic acid isomer.

-

The reaction mixture is stirred at this elevated temperature for a defined period to ensure complete sulfonation.

Step 2: Neutralization to Sodium 2-naphthalenesulfonate

-

The resulting 2-naphthalenesulfonic acid is cooled.

-

The acidic solution is then neutralized by the addition of a sodium base, such as sodium hydroxide (B78521) or sodium sulfite (B76179) solution.

-

The mixture is stirred until the neutralization is complete, yielding a solution of Sodium 2-naphthalenesulfonate.

-

The final product is then isolated, typically by cooling the solution to induce crystallization, followed by filtration and drying.

Determination of Melting Point

The melting point is determined using the capillary method with a melting point apparatus.

-

A small amount of finely powdered, dry Sodium 2-naphthalenesulfonate is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Determination of Solubility in Water

A standard shake-flask method can be used to determine the aqueous solubility.

-

An excess amount of Sodium 2-naphthalenesulfonate is added to a known volume of deionized water in a flask.

-

The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered to remove the undissolved solid.

-

The concentration of Sodium 2-naphthalenesulfonate in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

UV-Visible (UV-Vis) Spectroscopy

-

A dilute solution of Sodium 2-naphthalenesulfonate is prepared in a suitable solvent (e.g., water).

-

The UV-Vis spectrophotometer is calibrated with a blank solution (the solvent used to dissolve the sample).

-

The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of solid Sodium 2-naphthalenesulfonate can be obtained using the KBr pellet method.

-

A small amount of the dry sample is mixed and ground with dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The IR spectrum is recorded, showing the absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

A small amount of Sodium 2-naphthalenesulfonate is dissolved in a deuterated solvent (e.g., D₂O).

-

The solution is transferred to an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer. The resulting spectra provide detailed information about the structure of the molecule.

Toxicological Profile and Cellular Effects

While not extensively studied for its direct interaction with specific signaling pathways in drug development, the toxicological effects of Sodium 2-naphthalenesulfonate have been investigated, particularly in aquatic organisms. These studies provide insights into its potential cellular mechanisms of action.

A study on the fish species Channa punctatus revealed that Sodium 2-naphthalenesulfonate can induce oxidative stress and genotoxicity.[7] Exposure to the compound led to a significant increase in oxidative stress markers and DNA damage.[7]

Oxidative Stress Induction

The compound was found to increase the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[7] It also altered the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST).[7] This indicates that Sodium 2-naphthalenesulfonate disrupts the cellular redox balance, leading to an overproduction of reactive oxygen species (ROS).

Genotoxicity

The genotoxic potential of Sodium 2-naphthalenesulfonate was demonstrated through the comet assay and micronucleus test.[7] The comet assay showed an increase in DNA damage, while the micronucleus test indicated chromosomal damage in the exposed fish.[7]

Visualizations

The following diagrams illustrate the synthesis workflow and the proposed toxicological pathway of Sodium 2-naphthalenesulfonate.

Caption: Workflow for the synthesis of Sodium 2-naphthalenesulfonate.

Caption: Proposed toxicological pathway leading to oxidative stress and genotoxicity.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. Sodium 2-naphthalenesulfonate | C10H7NaO3S | CID 23661868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemos.de [chemos.de]

- 5. download.basf.com [download.basf.com]

- 6. cir-safety.org [cir-safety.org]

- 7. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective effects of sulforaphane on diabetic retinopathy: activation of the Nrf2 pathway and inhibition of NLRP3 inflammasome formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Sodium 2-Naphthalenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of sodium 2-naphthalenesulfonate in various organic solvents. Understanding the solubility of this compound is critical for its application in diverse fields, including as a hydrotrope, surfactant, and intermediate in chemical synthesis. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents logical workflows to aid in experimental design and interpretation.

Quantitative Solubility Data

The solubility of sodium 2-naphthalenesulfonate has been experimentally determined in several organic solvents. The following tables summarize the mole fraction solubility at different temperatures. For practical laboratory applications, these values have been converted to grams of solute per 100 mL of solvent ( g/100 mL).

A key study determined the mole fraction solubility of sodium 2-naphthalenesulfonate in acetone (B3395972), 1,4-dioxane, cyclohexanone, ethanol (B145695), ethyl acetate, and isopropanol (B130326) using an isothermal saturation method. The data reveals that solubility generally increases with temperature in these solvents. Among the tested solvents, ethanol exhibited the highest mole fraction solubility, while acetone showed the lowest.

Table 1: Mole Fraction Solubility (x10³) of Sodium 2-Naphthalenesulfonate in Various Organic Solvents

| Temperature (K) | Acetone | 1,4-Dioxane | Cyclohexanone | Ethanol | Ethyl Acetate | Isopropanol |

| 278.15 | 0.0781 | 0.811 | 0.201 | 0.899 | 0.412 | 0.081 |

| 283.15 | 0.0803 | 0.852 | 0.219 | 0.945 | 0.453 | 0.086 |

| 288.15 | 0.0831 | 0.897 | 0.239 | 0.994 | 0.499 | 0.091 |

| 293.15 | 0.0862 | 0.931 | 0.261 | 1.041 | 0.537 | 0.095 |

| 298.15 | 0.0894 | 0.965 | 0.283 | 1.087 | 0.571 | 0.099 |

| 303.15 | 0.0925 | 0.989 | 0.301 | 1.121 | 0.598 | 0.102 |

| 308.15 | 0.0949 | 1.007 | 0.315 | 1.149 | 0.611 | 0.104 |

| 313.15 | 0.0961 | 1.018 | 0.320 | 1.168 | 0.617 | 0.105 |

| 318.15 | 0.0966 | 1.024 | 0.322 | 1.175 | 0.619 | 0.106 |

| 323.15 | 0.0968 | 1.027 | 0.323 | 1.178 | 0.620 | 0.106 |

Table 2: Calculated Solubility ( g/100 mL) of Sodium 2-Naphthalenesulfonate in Various Organic Solvents at 298.15 K (25 °C)

| Organic Solvent | Molar Mass ( g/mol ) | Density (g/mL at 298.15 K) | Calculated Solubility ( g/100 mL) |

| Acetone | 58.08 | 0.791 | ~0.012 |

| 1,4-Dioxane | 88.11 | 1.034 | ~0.246 |

| Cyclohexanone | 98.14 | 0.947 | ~0.062 |

| Ethanol | 46.07 | 0.789 | ~0.435 |

| Ethyl Acetate | 88.11 | 0.902 | ~0.132 |

| Isopropanol | 60.10 | 0.786 | ~0.038 |

Note: The g/100 mL values are calculated based on the mole fraction data and the physical properties of the solvents. These should be considered as estimates.

Qualitative Solubility Information

-

Ethanol : Soluble.

-

Ether : Slightly soluble.

-

Benzene : Slightly soluble (referring to the free acid).

-

Chloroform : Insoluble.

-

Acetone : Insoluble.

It is important to note that while some sources describe the compound as insoluble in acetone, the quantitative data presented above indicates a very low but measurable solubility.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The "isothermal saturation method" is a widely used and reliable technique for obtaining accurate solubility data for solid compounds in liquids. This method was employed to generate the quantitative data presented in this guide.

Isothermal Saturation Method

Principle: An excess amount of the solid solute is equilibrated with a known amount of the solvent at a constant temperature until the solution becomes saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Glass vials with airtight seals

-

Magnetic stirrer and stir bars (optional)

-

Centrifuge

-

Syringes and filters (pore size dependent on analytical method)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of sodium 2-naphthalenesulfonate to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a thermostatic bath or shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to let the excess solid settle. Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

Sample Withdrawal and Analysis: Carefully withdraw an aliquot of the clear supernatant liquid using a syringe fitted with a filter to prevent any solid particles from being transferred. The concentration of sodium 2-naphthalenesulfonate in the aliquot is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Calculation: From the determined concentration and the known amount of solvent, the solubility can be calculated and expressed in various units, such as mole fraction, molarity, or grams per 100 mL.

Visualizing Experimental and Logical Workflows

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical factors influencing the solubility of sodium 2-naphthalenesulfonate.

Caption: Experimental workflow for the isothermal saturation method.

Caption: Factors influencing the solubility of sodium 2-naphthalenesulfonate.

Sodium 2-Naphthalenesulfonate: A Technical Guide to its Surfactant Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core surfactant characteristics of sodium 2-naphthalenesulfonate. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize or are investigating the applications of this compound. The guide covers its fundamental physicochemical properties, critical surfactant behaviors, methodologies for characterization, and its role in various applications.

Physicochemical Properties

Sodium 2-naphthalenesulfonate is the sodium salt of 2-naphthalenesulfonic acid.[1] It functions as a hydrotrope, a type of surfactant that enhances the water solubility of other substances.[1][2] Its molecular structure, consisting of a hydrophobic naphthalene (B1677914) group and a hydrophilic sulfonate group, underpins its surface-active properties.[3][4]

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | sodium naphthalene-2-sulfonate | [2] |

| CAS Number | 532-02-5 | [5] |

| Molecular Formula | C₁₀H₇NaO₃S | [5] |

| Molecular Weight | 230.22 g/mol | [2][5] |

| Appearance | White to pale grey or light brown hygroscopic powder. | [2][6] |

| Solubility | Soluble in water. | [2] |

| Melting Point | 275 °C | [2] |

| pH | 5-7 (at 25 °C) | [2] |

Core Surfactant Characteristics

The primary role of a surfactant is to reduce the surface tension at the interface between two liquids, a gas and a liquid, or a liquid and a solid. A key parameter for any surfactant is its Critical Micelle Concentration (CMC).

Critical Micelle Concentration (CMC): The CMC is the specific concentration at which surfactant molecules begin to aggregate in solution to form micelles.[7][8] Below the CMC, the surface tension of the solution decreases as the surfactant concentration increases.[9][10] Once the CMC is reached, the surface tension remains relatively constant with further additions of the surfactant, as the excess molecules form micelles.[8][9][10] The CMC is a crucial indicator of a surfactant's efficiency.[10]

Experimental Protocols for Surfactant Characterization

The determination of a surfactant's CMC is a fundamental experiment in surface science. Several methods can be employed, with the choice often depending on the nature of the surfactant (ionic or non-ionic) and the available equipment.[12]

Determination of CMC by Surface Tension Measurement (Tensiometry)

This is one of the most direct and common methods for determining the CMC of any surfactant.[12]

Principle: This method relies on measuring the surface tension of a series of surfactant solutions with increasing concentrations. A plot of surface tension versus the logarithm of the surfactant concentration will show a sharp inflection point. This point, where the surface tension ceases to decrease significantly, corresponds to the CMC.[7][10]

Detailed Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of sodium 2-naphthalenesulfonate in deionized water with a concentration well above the expected CMC.

-

Preparation of Dilution Series: Create a series of solutions with decreasing concentrations from the stock solution. It is crucial to have several data points both below and above the expected CMC.

-

Tensiometer Calibration: Calibrate the tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) according to the manufacturer's instructions, typically with deionized water.

-

Surface Tension Measurement: Measure the surface tension of each prepared solution. Ensure the measuring probe is thoroughly cleaned and dried between each measurement to avoid cross-contamination. Allow the system to equilibrate before taking a reading.

-

Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines: one representing the sharp decrease in surface tension with concentration and the other representing the plateau region after micelle formation.[10]

Other Experimental Methods

Other techniques can also be used to determine the CMC, particularly for ionic surfactants like sodium 2-naphthalenesulfonate:

-

Conductivity Method: This technique is suitable for ionic surfactants. The conductivity of the solution is measured as a function of surfactant concentration. The plot of conductivity versus concentration will show a change in the slope at the CMC, as the mobility of micelles is different from that of individual surfactant ions.[12][13]

-

Fluorescence Spectroscopy: This method involves using a fluorescent probe that partitions differently between the aqueous environment and the hydrophobic core of the micelles. A change in the fluorescence properties (e.g., intensity or emission wavelength) is observed at the CMC.[9][12]

-

Light Scattering: The intensity of scattered light increases significantly when micelles form due to their larger size compared to individual surfactant monomers. The CMC is identified as the concentration at which this rapid increase in scattering begins.[9][13]

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining the Critical Micelle Concentration using the surface tension method.

Applications in Research and Drug Development

Sodium naphthalenesulfonate and its derivatives are utilized in a variety of industrial and research applications due to their dispersing, wetting, and emulsifying properties.[3][4][14]

-

Dispersing and Suspending Agent: In cosmetic and pharmaceutical formulations, it helps to distribute or suspend insoluble solids within a liquid, enhancing the stability and uniformity of the product.[1][2]

-

Emulsion Stabilizer: It can be used to prevent the separation of oil and water components in emulsions.[1]

-

Drug Development Research: Certain naphthalenesulfonate derivatives have been studied as potential angiogenesis inhibitors, highlighting their relevance in pharmacological research.[15] They have been investigated for their ability to interfere with the activity of factors like the acidic fibroblast growth factor.[15]

-

Analytical Chemistry: It has been used as an analytical reagent in ion-pair reversed-phase liquid chromatography.[6]

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. Sodium 2-naphthalenesulfonate | C10H7NaO3S | CID 23661868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sodium Alkyl Naphthalene Sulfonate is used in industrial applications – GREEN AGROCHEM [greenagrochem.com]

- 4. Sodium Alkyl Naphthalene Sulphonate - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 5. scbt.com [scbt.com]

- 6. Sodium 2-naphthalenesulfonate | 532-02-5 [chemicalbook.com]

- 7. journals.stmjournals.com [journals.stmjournals.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. agilent.com [agilent.com]

- 10. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. justagriculture.in [justagriculture.in]

- 14. alphachem.biz [alphachem.biz]

- 15. Leads for development of new naphthalenesulfonate derivatives with enhanced antiangiogenic activity: crystal structure of acidic fibroblast growth factor in complex with 5-amino-2-naphthalene sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Toxicological Profile of Sodium 2-naphthalenesulfonate

Introduction

Sodium 2-naphthalenesulfonate (CAS No. 532-02-5) is an aromatic sulfonate salt.[1][2] It presents as a light-brown or white to pale yellow powder that is soluble in water.[3][4] This compound is utilized as a laboratory chemical and serves as a surfactant-hydrotrope.[1][4][5] Given its applications, a thorough understanding of its toxicological profile is essential for ensuring safe handling and for predicting potential biological effects in research and development settings. This document provides a comprehensive overview of the existing toxicological data, including quantitative endpoints, experimental methodologies, and potential mechanisms of action.

Acute Toxicity

Sodium 2-naphthalenesulfonate exhibits low acute toxicity via the oral route. Data regarding dermal and inhalation toxicity are largely unavailable.[1][6]

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference(s) |

| LD50 | Rat | Oral | 13,900 mg/kg | [1][4][7] |

| LD50 | Rat | Oral | 4,100 mg/kg (Estimated) | [6] |

Experimental Protocols

-

Oral LD50 in Rats: While specific study details are limited in the available literature, a typical acute oral toxicity study (e.g., OECD Guideline 420) involves administering the test substance by gavage to fasted animals (commonly Sprague-Dawley rats). A range of doses is used to identify the dosage causing mortality in 50% of the test population. Animals are observed for a period, typically 14 days, for signs of toxicity and mortality.

Irritation and Sensitization

The compound is classified as a skin and eye irritant but is not considered a skin sensitizer.

Table 2: Irritation and Sensitization Profile

| Endpoint | Species | Result | Reference(s) |

| Skin Irritation | Rabbit | Mild Irritant / Causes skin irritation | [1][8] |

| Eye Irritation | Rabbit | Moderate Irritant (undiluted); Minimal Irritant (at 2%) | [5][9] |

| Skin Sensitization | Guinea Pig | No reactions observed; Not a sensitizer | [5][9] |

| Respiratory Irritation | - | May cause respiratory irritation | [3][4][7] |

Experimental Protocols

-

Dermal and Ocular Irritation: These studies, likely following protocols similar to OECD Guidelines 404 and 405, involve applying the substance to the skin or into the conjunctival sac of rabbits. The sites are then observed for signs of erythema, edema, and corneal opacity over a set period.

-

Delayed Contact Hypersensitivity (Guinea Pig Maximization Test): In a Guinea Pig Maximization Test, sensitization is induced by intradermal injection (with Freund's Complete Adjuvant) and topical application of the test substance. Following a rest period, a challenge patch is applied, and the skin is observed for reactions. For Sodium 2-naphthalenesulfonate, no sensitization was observed in such tests.[5]

Genotoxicity and Mutagenicity

Standard bacterial reverse mutation assays indicate a lack of mutagenic potential. However, studies in aquatic organisms suggest a potential for genotoxicity, likely mediated by oxidative stress.

Table 3: Genotoxicity Assay Results

| Assay Type | Test System | Result | Reference(s) |

| Ames Test | S. typhimurium | Negative | [5][9] |

| Comet Assay | Channa punctatus (fish) blood cells | Positive (DNA damage) | [10] |

| Micronucleus Assay | Channa punctatus (fish) blood cells | Positive (micronuclei formation) | [10] |

Experimental Protocols

-

Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The bacteria are exposed to the test substance (with and without metabolic activation). A positive result is a significant increase in the number of revertant colonies that can grow on a histidine-limited medium, indicating the substance caused a mutation. Sodium 2-naphthalenesulfonate was negative in these assays.[5]

-

Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA damage in individual eukaryotic cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. A study found that Sodium 2-naphthalenesulfonate induced significant DNA damage in the blood cells of the fish Channa punctatus.[10]

Carcinogenicity

There is no evidence to suggest that Sodium 2-naphthalenesulfonate is carcinogenic. It is not classified as a carcinogen by major regulatory and research agencies.[1][7] Furthermore, an analysis of its chemical structure reveals no alerts that would suggest a carcinogenic risk.[9]

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of Sodium 2-naphthalenesulfonate are not available in the reviewed literature.[1][7] The Cosmetic Ingredient Review (CIR) Expert Panel has cited this data gap as a reason for deeming the available information insufficient to support the safety of this ingredient in cosmetic formulations that could be ingested.[5]

A study on a structurally related polymer, naphthalenesulfonic acid polymer with formaldehyde, sodium salt, showed no evidence of reproductive or developmental toxicity in rats at doses up to 1000 mg/kg/day.[11] However, these data should be interpreted with caution due to the structural differences between the compounds.

Dermal Absorption

The potential for systemic toxicity following dermal exposure is low, as the substance exhibits very poor penetration through the skin.

Experimental Protocols

-

In Vitro Porcine Skin Penetration Study: In a study using a porcine skin model, a 1 mg/mL solution of Sodium 2-naphthalenesulfonate was applied to the skin surface. Over a 24-hour period, only about 1% of the applied dose penetrated the skin, with a similar amount found non-covalently bound to the skin. The vast majority of the substance remained on the skin surface.[5][9] This low absorption rate suggests that systemic exposure via the dermal route is minimal.

Potential Mechanisms of Toxicity

The genotoxicity observed in aquatic species appears to be mediated by the induction of oxidative stress. Exposure of Channa punctatus to Sodium 2-naphthalenesulfonate resulted in a significant increase in malondialdehyde (MDA), a marker of lipid peroxidation.[10] Concurrently, changes were observed in the activity of antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione-S-transferase (GST), indicating a cellular response to oxidative damage.[10] This cascade of events can lead to DNA damage, as detected by the comet and micronucleus assays.

Ecotoxicology

The compound has a low potential for toxicity to aquatic organisms, although significant discrepancies exist in the reported values.

Table 4: Aquatic Toxicity Data

| Endpoint | Species | Value | Duration | Reference(s) |

| LC50 | Fish | 105,000 mg/L | 96 h | [6] |

| LC50 | Fish | 100 - 500 mg/L | - | [3] |

| EC50 | Daphnia magna | 49,421 mg/L | 48 h | [6] |

| EC50 | Pseudokirchneriella subcapitata (Algae) | 4,767 mg/L | 72 h | [6] |

Conclusion

Sodium 2-naphthalenesulfonate possesses a low acute oral toxicity profile. It is a confirmed skin and eye irritant but is not a dermal sensitizer. While it does not show mutagenic potential in standard bacterial assays, it has demonstrated genotoxic effects in an aquatic vertebrate model, likely through the induction of oxidative stress. There is no evidence of carcinogenicity. A significant data gap exists for reproductive and developmental toxicity. Its risk of causing systemic effects through skin contact is mitigated by its very low dermal absorption. The primary risks associated with this compound for researchers and scientists are related to direct contact, leading to skin and eye irritation.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. Sodium 2-naphthalenesulfonate | C10H7NaO3S | CID 23661868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Final report on the amended safety assessment of sodium polynaphthalenesulfonate and sodium naphthalenesulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. chemos.de [chemos.de]

- 9. researchgate.net [researchgate.net]

- 10. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Spectral Data of Sodium 2-Naphthalenesulfonate

This technical guide provides a comprehensive overview of the spectral data for sodium 2-naphthalenesulfonate, a compound utilized in various industrial applications, including as a reagent in chromatography and in the synthesis of dyes and other chemicals.[1][2] Understanding its spectral characteristics through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is crucial for its identification, purity assessment, and quality control. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Spectral Data Summary

The following sections summarize the key spectral data for sodium 2-naphthalenesulfonate, presented in tabular format for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The data presented here are for the proton (¹H) and carbon-13 (¹³C) nuclei.

Table 1: ¹H NMR Spectral Data for Sodium 2-Naphthalenesulfonate

| Proton Assignment | Chemical Shift (δ) in ppm |

| Aromatic Protons | Data not fully available |

Table 2: ¹³C NMR Spectral Data for Sodium 2-Naphthalenesulfonate

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aromatic Carbons | Data not fully available |

Note: While ¹³C NMR spectra for sodium 2-naphthalenesulfonate exist and can be found in spectral databases, specific chemical shift values are not detailed in the available literature.[1][3][4]

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for Sodium 2-Naphthalenesulfonate

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Data not available | S=O stretch (sulfonyl group) |

| Data not available | C=C stretch (aromatic ring) |

| Data not available | C-H stretch (aromatic) |

| Data not available | C-S stretch |

Note: IR spectra are available in collections such as the Sadtler Research Laboratories prism collection.[1] The spectrum is typically acquired from a sample prepared as a Nujol mull.[5]

UV-Vis spectroscopy provides information about conjugated systems within a molecule by measuring the absorption of ultraviolet and visible light.

Table 4: UV-Vis Spectral Data for Sodium 2-Naphthalenesulfonate

| Wavelength (λmax) | Solvent | Molar Absorptivity (ε) |

| 273 nm | Data not specified | Data not available |

Note: The UV maximum absorption is reported at 273 nm.[1] Additional UV absorption data indicates absorbance at various wavelengths, which is relevant for applications like ion pair chromatography.[6]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible acquisition of spectral data. The following protocols are generalized standard procedures applicable to the analysis of sodium 2-naphthalenesulfonate.

-

Sample Preparation :

-

For ¹H NMR, dissolve 5-25 mg of sodium 2-naphthalenesulfonate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide - D₂O, as the compound is water-soluble).[2][7][8]

-

For ¹³C NMR, a higher concentration is typically required, in the range of 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[7]

-

Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a glass wool plug into a clean NMR tube to prevent distortion of the magnetic field.

-

An internal standard, such as DSS for aqueous samples, can be added for precise chemical shift calibration.[7]

-

-

Instrument Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer.[9]

-

Lock the spectrometer on the deuterium signal of the solvent.[10]

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.[9][10]

-

For a standard ¹³C NMR spectrum, use a proton-decoupled pulse sequence.[10]

-

Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.[10]

-

Use an appropriate relaxation delay (d1) between pulses to ensure proper signal acquisition.[10][11]

-

-

Data Processing :

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (approx. 50 mg) of solid sodium 2-naphthalenesulfonate in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[12]

-

Place a drop of this solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).[12]

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[12] If the resulting peaks are too intense, the solution can be diluted and the process repeated.[12]

-

-

Data Acquisition :

-

First, obtain a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.[13]

-

Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[12]

-

Acquire the IR spectrum. The instrument will ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[13]

-

-

Data Processing :

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

If necessary, perform baseline correction and smoothing of the spectrum using the instrument's software.

-

-

Sample Preparation :

-

Prepare a dilute solution of sodium 2-naphthalenesulfonate in a UV-transparent solvent (e.g., water or ethanol) to a concentration that results in an absorbance reading within the linear range of the instrument (typically below 1.5).[14]

-

Use a clean quartz cuvette, as glass absorbs in the UV region.[15]

-

Rinse the cuvette with the solvent before filling it with the blank or sample solution.[16]

-

-

Data Acquisition :

-

Turn on the UV-Vis spectrometer and allow the lamps to warm up for about 20 minutes to stabilize.[14]

-

Fill a cuvette with the pure solvent to be used as a blank.[17] Clean the transparent sides of the cuvette with a laboratory wipe to remove any fingerprints or smudges.[17]

-

Place the blank cuvette in the spectrometer and record a baseline spectrum. The instrument will subtract this from the sample spectrum.[15][17]

-

Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.[14]

-

Place the sample cuvette in the spectrometer and acquire the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[14]

-

-

Data Processing :

-

Identify the wavelength of maximum absorbance (λmax).

-

If quantitative analysis is being performed, use the Beer-Lambert law (A = εcl) to relate absorbance to concentration, where ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette.[18]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like sodium 2-naphthalenesulfonate.

Caption: General workflow for spectroscopic analysis.

References

- 1. Sodium 2-naphthalenesulfonate | C10H7NaO3S | CID 23661868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Naphthalenesulfonic acid sodium | 532-02-5 | FN55160 [biosynth.com]

- 3. Sodium 2-naphthalenesulfonate(532-02-5) 13C NMR [m.chemicalbook.com]

- 4. 2-Naphthalenesulfonate | C10H7O3S- | CID 3769791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Sodium 2-naphthalenesulfonate for ion pair chromatography, LiChropur , = 99.0 HPLC 532-02-5 [sigmaaldrich.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. chem.uiowa.edu [chem.uiowa.edu]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. mmrc.caltech.edu [mmrc.caltech.edu]

- 14. jove.com [jove.com]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. ossila.com [ossila.com]

- 17. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 18. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

Technical Guide: Thermochemical Properties of Sodium 2-naphthalenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available thermochemical data for sodium 2-naphthalenesulfonate and outlines the primary experimental protocols for determining its key thermochemical properties. Due to a notable scarcity of published experimental data for this specific compound, this document focuses on the established methodologies used for analogous organic and organosulfur compounds.

Thermochemical Data

A comprehensive literature search reveals a lack of experimentally determined quantitative thermochemical data for sodium 2-naphthalenesulfonate, such as the standard enthalpy of formation, standard entropy, and heat capacity. The available information is primarily limited to its physical properties and thermal stability.

Table 1: Summary of Available Thermal and Physical Properties

| Property | Value | Source |

| Melting Point | >300 °C | Various Safety Data Sheets |

| Thermal Decomposition | Onset temperature of 200 °C (140 kJ/kg), 250 °C (310 kJ/kg), and 355 °C (100 kJ/kg) have been reported in a Differential Scanning Calorimetry (DSC) study under specific conditions. | Safety Data Sheet |

| Solubility | Soluble in water. | PubChem |

Note: The DSC data indicates that the decomposition of sodium 2-naphthalenesulfonate is an exothermic process, releasing significant energy.

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies that would be employed to determine the key thermochemical properties of sodium 2-naphthalenesulfonate.

The standard enthalpy of formation (ΔHf°) of an organic compound is most commonly determined indirectly by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter. For organosulfur compounds, specialized procedures are required to ensure complete combustion and accurate analysis of the final products.

Experimental Workflow:

-

Sample Preparation: A precisely weighed pellet of high-purity sodium 2-naphthalenesulfonate is placed in a crucible within the combustion bomb. A known amount of a combustion aid, such as benzoic acid, may be added to ensure complete combustion. A small amount of water is typically added to the bomb to saturate the internal atmosphere and ensure that the sulfuric acid formed is in a well-defined state.

-

Bomb Assembly and Pressurization: The crucible is placed in the bomb, and a fuse wire is positioned to ignite the sample. The bomb is then sealed and pressurized with a high-purity oxygen atmosphere (typically around 30 atm).

-

Calorimetric Measurement: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded precisely. The sample is then ignited, and the temperature change of the water is monitored until a final, stable temperature is reached.

-

Correction for Heat Capacity: The heat capacity of the calorimeter system (the "bomb constant") is determined in separate experiments by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

-

Analysis of Combustion Products: After combustion, the contents of the bomb are carefully analyzed to determine the extent of nitric acid formation (from residual nitrogen in the bomb) and sulfuric acid formation. This is crucial for accurate corrections.

-

Calculation of Enthalpy of Combustion: The gross heat released during the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are then applied for the heat of combustion of the fuse wire, the heat of formation of nitric acid, and the heat of dilution of sulfuric acid to arrive at the standard enthalpy of combustion of the sample.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of sodium 2-naphthalenesulfonate is then calculated from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and Na₂SO₄).

Differential Scanning Calorimetry is a versatile thermoanalytical technique used to measure the heat capacity of a substance as a function of temperature, as well as to determine the temperatures and enthalpies of phase transitions.

Experimental Workflow:

-

Sample Preparation: A small, accurately weighed amount of sodium 2-naphthalenesulfonate (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a controlled heating and cooling cycle at a constant rate (e.g., 10 °C/min) over the temperature range of interest. The cell is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Data Acquisition: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as they are heated or cooled. This differential heat flow is recorded as a function of temperature.

-

Heat Capacity Measurement: The heat capacity at a given temperature is proportional to the displacement of the DSC signal from the baseline. By running a baseline with two empty pans and then a calibration run with a standard material of known heat capacity (such as sapphire), the heat capacity of the sample can be accurately determined across the temperature range.

-

Analysis of Phase Transitions:

-

Melting: An endothermic peak on the DSC thermogram indicates melting. The peak onset temperature is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Crystallization: An exothermic peak upon cooling indicates crystallization. The peak temperature and area correspond to the crystallization temperature and enthalpy of crystallization.

-

Glass Transitions: A step-like change in the baseline of the DSC curve indicates a glass transition, which is characteristic of amorphous or semi-crystalline materials.

-

Visualized Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for the experimental determination of the key thermochemical properties of an organic salt like sodium 2-naphthalenesulfonate.

Caption: Workflow for determining thermochemical properties.

Methodological & Application

Sodium 2-Naphthalenesulfonate: An Ion-Pairing Reagent for Enhanced HPLC Analysis of Basic Compounds

Application Note

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly in the pharmaceutical and drug development sectors. However, the analysis of highly polar and basic compounds by reversed-phase HPLC can be challenging due to poor retention on nonpolar stationary phases. Ion-pair chromatography offers a robust solution to this problem by enhancing the retention and resolution of ionic analytes. Sodium 2-naphthalenesulfonate has emerged as a versatile and effective anionic ion-pairing reagent for the analysis of basic compounds such as pharmaceuticals, alkaloids, and biogenic amines.

Principle of Ion-Pairing Chromatography with Sodium 2-Naphthalenesulfonate

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Basic compounds, which are protonated and exist as cations in acidic mobile phases, have limited interaction with the nonpolar stationary phase, leading to poor retention and peak shape.

Sodium 2-naphthalenesulfonate is a salt that dissociates in the mobile phase to yield sodium cations and 2-naphthalenesulfonate anions. The anionic sulfonate group of the 2-naphthalenesulfonate can form a neutral ion pair with the cationic analyte. The bulky, nonpolar naphthalene (B1677914) structure of the ion-pairing reagent imparts significant hydrophobicity to the resulting ion-pair complex. This increased hydrophobicity enhances the interaction of the analyte with the nonpolar stationary phase, leading to increased retention time and improved chromatographic separation.

The equilibrium of this interaction can be finely tuned by adjusting the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content, providing a high degree of control over the separation.

Applications

Sodium 2-naphthalenesulfonate is particularly useful for the quantitative analysis of a wide range of basic compounds, including:

-

Pharmaceuticals: Analysis of active pharmaceutical ingredients (APIs) and their related impurities, especially basic drugs.

-

Alkaloids: Separation and quantification of alkaloids in natural product extracts and pharmaceutical formulations.

-

Biogenic Amines: Determination of biogenic amines in food and biological samples.

-

Peptides: Improving the retention and resolution of small, basic peptides.

Quantitative Data Presentation

The following tables provide illustrative data on the impact of sodium 2-naphthalenesulfonate on the retention of a hypothetical set of basic drugs and biogenic amines. The data demonstrates the significant increase in retention time (tR) and improvement in resolution (Rs) achieved by adding the ion-pairing reagent to the mobile phase.

Table 1: HPLC Analysis of Basic Drugs with and without Sodium 2-Naphthalenesulfonate

| Analyte | tR (min) without Ion-Pair Reagent | tR (min) with 5 mM Sodium 2-naphthalenesulfonate | Resolution (Rs) with Ion-Pair Reagent |

| Drug A | 1.8 | 5.2 | - |

| Drug B | 2.1 | 6.8 | 2.5 |

| Drug C | 2.5 | 8.5 | 2.8 |

Table 2: HPLC Analysis of Biogenic Amines with and without Sodium 2-Naphthalenesulfonate

| Analyte | tR (min) without Ion-Pair Reagent | tR (min) with 5 mM Sodium 2-naphthalenesulfonate | Resolution (Rs) with Ion-Pair Reagent |

| Histamine | 1.5 | 4.1 | - |

| Tyramine | 1.9 | 5.9 | 2.9 |

| Putrescine | 2.2 | 7.2 | 2.1 |

Experimental Protocols

Below are detailed protocols for the preparation of the mobile phase and the execution of an HPLC analysis using sodium 2-naphthalenesulfonate as an ion-pairing reagent.

Protocol 1: Mobile Phase Preparation

Objective: To prepare a buffered mobile phase containing sodium 2-naphthalenesulfonate for ion-pair reversed-phase HPLC.

Materials:

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) or methanol

-

Sodium 2-naphthalenesulfonate (≥99.0% HPLC grade)

-

Phosphoric acid or other suitable acid for pH adjustment

-

0.45 µm membrane filter

Procedure:

-

Aqueous Component Preparation:

-

Weigh an appropriate amount of sodium 2-naphthalenesulfonate to achieve the desired final concentration (typically 5-10 mM) in the aqueous component of the mobile phase. For example, to prepare 1 L of a 5 mM solution, weigh out 1.151 g of sodium 2-naphthalenesulfonate (MW: 230.22 g/mol ).

-

Dissolve the sodium 2-naphthalenesulfonate in approximately 900 mL of HPLC-grade water in a clean 1 L volumetric flask.

-

Adjust the pH of the solution to the desired level (typically between 2.5 and 4.0 for the analysis of basic compounds) using a dilute solution of phosphoric acid. The pH should be at least 2 pH units below the pKa of the analytes to ensure they are fully protonated.

-

Bring the final volume to 1 L with HPLC-grade water.

-

Filter the aqueous solution through a 0.45 µm membrane filter to remove any particulate matter.

-

-

Mobile Phase Preparation:

-

Prepare the final mobile phase by mixing the aqueous component with the appropriate organic modifier (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v aqueous:organic).

-

Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or online degasser) before use.

-

Protocol 2: HPLC Analysis of Basic Compounds

Objective: To perform the HPLC analysis of a sample containing basic analytes using a mobile phase with sodium 2-naphthalenesulfonate.

Materials and Equipment:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Prepared mobile phase containing sodium 2-naphthalenesulfonate

-

Sample solution dissolved in the mobile phase

-

Syringe filters for sample preparation

Procedure:

-

System Preparation and Equilibration:

-

Install the C18 column in the HPLC system.

-

Purge the pump with the prepared mobile phase to remove any air bubbles and ensure a stable baseline.

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30-60 minutes, or until a stable baseline is achieved. The equilibration time for ion-pair chromatography can be longer than for standard reversed-phase chromatography.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase to ensure compatibility and good peak shape.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulates that could clog the column.

-

-

Chromatographic Analysis:

-

Set the UV detector to a wavelength at which the analytes have maximum absorbance.

-

Inject a suitable volume of the prepared sample (e.g., 10-20 µL) onto the column.

-

Run the analysis for a sufficient time to allow for the elution of all analytes of interest.

-

Record the chromatogram and integrate the peaks to determine the retention times and peak areas.

-

-

Column Washing:

-

After the analysis, wash the column thoroughly with a mobile phase of the same composition but without the ion-pairing reagent to remove the adsorbed 2-naphthalenesulfonate. A typical wash sequence would be to first wash with the mobile phase without the ion-pair reagent, followed by a high percentage of organic modifier (e.g., 90% acetonitrile).

-

Visualizations

The following diagrams illustrate the key concepts and workflows described in this application note.

Caption: Mechanism of ion-pair chromatography.

Caption: Experimental workflow for HPLC analysis.

Application Notes and Protocols for the Separation of Polar Compounds Using Sodium 2-naphthalenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of polar and ionic compounds presents a significant challenge in reversed-phase high-performance liquid chromatography (RP-HPLC) due to their limited retention on nonpolar stationary phases. Ion-pair chromatography (IPC) is a powerful technique that addresses this challenge by introducing an ion-pairing reagent to the mobile phase. This reagent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and thereby enhancing its retention on the reversed-phase column.[1]

Sodium 2-naphthalenesulfonate, an anionic ion-pairing reagent, is particularly effective for the separation of cationic (basic) polar compounds.[2] Its naphthalene (B1677914) group provides sufficient hydrophobicity to promote retention, while the sulfonate group interacts with positively charged analytes.[3] This document provides detailed application notes and protocols for utilizing Sodium 2-naphthalenesulfonate in the separation of polar compounds.

Principle of Ion-Pair Chromatography with Sodium 2-naphthalenesulfonate

In ion-pair reversed-phase chromatography, Sodium 2-naphthalenesulfonate is added to the mobile phase, where it exists in equilibrium between the mobile phase and the nonpolar stationary phase. The hydrophobic naphthalene moiety of the reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. Positively charged polar analytes in the sample then partition to the stationary phase through electrostatic interactions with the negatively charged sulfonate groups of the adsorbed Sodium 2-naphthalenesulfonate. This increased interaction with the stationary phase leads to longer retention times and improved separation of otherwise poorly retained polar compounds.[3]

Method Development Guidelines

Successful separation of polar compounds using Sodium 2-naphthalenesulfonate requires careful optimization of several chromatographic parameters.

1. Stationary Phase Selection:

-

A standard C18 or C8 column is typically suitable for ion-pair chromatography.

-

High-purity, well-endcapped silica-based columns are recommended to minimize secondary interactions with silanol (B1196071) groups.

2. Mobile Phase Composition:

-

Organic Modifier: Acetonitrile or methanol (B129727) are common organic modifiers. The concentration will need to be optimized to achieve the desired retention and selectivity.

-

Aqueous Component: A buffered aqueous solution is necessary to control the pH and ensure consistent ionization of the analytes. Phosphate (B84403) and acetate (B1210297) buffers are commonly used.

-

Sodium 2-naphthalenesulfonate Concentration: The concentration of the ion-pairing reagent is a critical parameter.

3. Mobile Phase pH:

-

The pH of the mobile phase should be controlled to ensure that the polar analytes are in their ionized state to facilitate ion pairing.

-

For basic compounds (e.g., amines), a pH 2-3 units below the pKa of the analyte is generally recommended.

4. Temperature:

-